molecular formula C7H11N3S B13894982 3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole

3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole

Cat. No.: B13894982
M. Wt: 169.25 g/mol
InChI Key: NQTDVDWECOFXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with pyrrolidine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, it may interact with neurotransmitter receptors, contributing to its neuroprotective properties .

Comparison with Similar Compounds

3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the thiadiazole and pyrrolidine rings, which may confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

3-methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole

InChI

InChI=1S/C7H11N3S/c1-5-9-7(11-10-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3

InChI Key

NQTDVDWECOFXAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)C2CCNC2

Origin of Product

United States

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